
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one
説明
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one, also known as DPN, is a chemical compound that has been widely studied for its potential applications in scientific research. DPN is a fluorescent ligand that binds to estrogen receptors, making it a valuable tool for studying the mechanisms of estrogen signaling in cells.
科学的研究の応用
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been used in a variety of scientific research applications, particularly in the field of estrogen signaling. This compound is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors alpha and beta. This makes it a valuable tool for studying the effects of estrogen on cells, as well as the mechanisms of estrogen signaling. This compound has been used to study the effects of estrogen on breast cancer cells, as well as its potential applications in the treatment of osteoporosis and other estrogen-related conditions.
作用機序
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one binds to estrogen receptors alpha and beta, resulting in a conformational change that allows for the recruitment of co-activators and the activation of downstream signaling pathways. This leads to the transcriptional activation of estrogen-responsive genes, which can have a variety of effects on cell growth, differentiation, and survival. This compound has been shown to have a higher binding affinity for estrogen receptor beta than estrogen receptor alpha, making it a valuable tool for studying the specific effects of each receptor subtype.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific cell type and signaling pathway being studied. This compound has been shown to have anti-proliferative effects on breast cancer cells, as well as potential applications in the treatment of osteoporosis and other estrogen-related conditions. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its high binding affinity for estrogen receptors, its selectivity for estrogen receptor beta, and its fluorescent properties. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other proteins and molecules.
将来の方向性
There are several potential future directions for research on 2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one, including its potential applications in the treatment of estrogen-related conditions, its use as a tool for studying the mechanisms of estrogen signaling, and its potential applications in the treatment of neurodegenerative diseases. Further optimization of the synthesis method for this compound could also lead to increased yield and purity, making it more accessible for research purposes.
特性
IUPAC Name |
(4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-23(2,3)17-12-16(13-18(14-17)24(4,5)6)21-25-20(22(27)30-21)11-15-7-9-19(10-8-15)26(28)29/h7-14H,1-6H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXZLIMFRSRMT-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



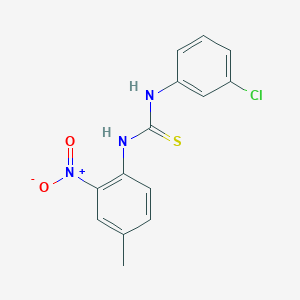
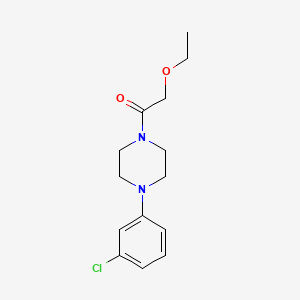
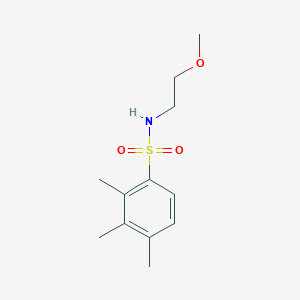
![5-ethyl-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4656554.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4656575.png)
![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4656583.png)
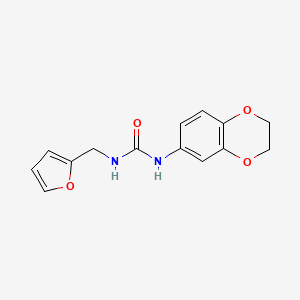
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea](/img/structure/B4656603.png)
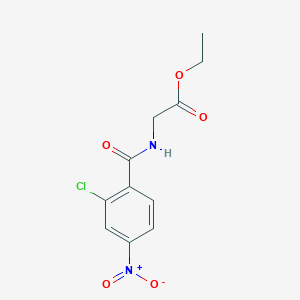
![N-(4-bromo-3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656623.png)
![ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate](/img/structure/B4656631.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4656639.png)
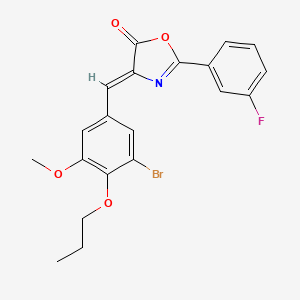
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4656653.png)